"Methyl 3-bromothiophene-2-carboxylate" properties and structure
"Methyl 3-bromothiophene-2-carboxylate" properties and structure
Abstract: This document provides a comprehensive technical overview of Methyl 3-bromothiophene-2-carboxylate, a pivotal heterocyclic compound in modern chemical research. It details the molecule's structural, physical, and spectral properties, and outlines its significant applications as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science, offering detailed experimental protocols and safety information to facilitate its effective and safe utilization.
Chemical Structure and Identifiers
Methyl 3-bromothiophene-2-carboxylate is a substituted thiophene derivative. The thiophene ring is functionalized with a bromine atom at the C3 position and a methyl ester group at the C2 position. This arrangement of functional groups, particularly the reactive bromine atom, makes it a valuable intermediate for further chemical modifications, such as cross-coupling reactions.[1]
Caption: Molecular structure of Methyl 3-bromothiophene-2-carboxylate.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 26137-08-6 | [1][2][3] |
| Molecular Formula | C₆H₅BrO₂S | [1][2][3] |
| Molecular Weight | 221.07 g/mol | [1][2][3] |
| IUPAC Name | methyl 3-bromo-2-thiophenecarboxylate | |
| Synonyms | 3-Bromothiophene-2-carboxylic acid methyl ester, Methyl 3-bromo-2-thenoate | [1][2] |
| InChI Key | PEGSJNCGPSIJOX-UHFFFAOYSA-N | [2] |
| PubChem ID | 2740074 | [1] |
| MDL Number | MFCD00173839 |[1][3] |
Physicochemical Properties
Methyl 3-bromothiophene-2-carboxylate is typically a white to light yellow solid at room temperature.[1][2] It is slightly soluble in water.[2]
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Appearance | White to light yellow powder or solid | [1][2] |
| Melting Point | 47 - 51 °C | [1] |
| Boiling Point | 127 °C @ 12 mmHg; 112 °C @ 4 mmHg | [1][2] |
| Density | 1.7 ± 0.1 g/cm³ | [2] |
| Flash Point | 106.0 ± 21.8 °C | [2] |
| Refractive Index | 1.577 | [2] |
| Polar Surface Area | 54.5 Ų | [2] |
| XLogP3 | 2.5 |[2] |
Spectral Data
Structural confirmation of Methyl 3-bromothiophene-2-carboxylate is typically achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Table 3: Spectral Data
| Technique | Parameters | Observed Peaks (δ in ppm) / m/z | Reference |
|---|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃ | 7.46 (d, 1H), 7.09 (d, 1H), 3.90 (s, 3H, -OCH₃) | [4] |
| ¹³C NMR | 400 MHz, CDCl₃ | 161.0, 133.63, 130.61, 127.12, 116.96, 52.10 | [4] |
| Mass Spectrometry | ESI | 222.8 [M+1]⁺ | [4] |
| Exact Mass | - | 219.919357 |[2][4] |
Applications and Significance
Methyl 3-bromothiophene-2-carboxylate is a highly versatile intermediate with broad applications in several areas of chemical science, driven by its unique thiophene structure and reactive bromine substituent.[1]
Caption: Application pathways for Methyl 3-bromothiophene-2-carboxylate.
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Medicinal Chemistry : It serves as a crucial building block in the synthesis of pharmaceuticals.[1] Its structure is incorporated into molecules being investigated for anti-inflammatory and anti-cancer therapies, highlighting its importance in drug discovery.[1]
-
Material Science : The compound is utilized in the production of organic semiconductors and conductive polymers, which are fundamental components of advanced electronic devices like organic light-emitting diodes (OLEDs).[1]
-
Agrochemicals : It is used to develop new crop protection agents and can be incorporated into the design of more sustainable, eco-friendly pesticides.[1]
-
Analytical Chemistry : It is employed as a reference standard in various chromatographic methods to aid in the analysis of complex chemical mixtures.[1]
Experimental Protocols
Synthesis via Sandmeyer Reaction
A common and effective method for synthesizing Methyl 3-bromothiophene-2-carboxylate is through a Sandmeyer reaction, starting from Methyl 3-amino-2-thiophenecarboxylate.[4][5]
Methodology:
-
Diazotization: Methyl 3-amino-2-thiophenecarboxylate (1.0 eq) is suspended in hydrobromic acid and stirred at room temperature. The mixture is then cooled to 0-5 °C.[5] A solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt. The mixture is stirred for an additional hour.[4][5]
-
Sandmeyer Reaction: In a separate vessel, copper(I) bromide (1.05 eq) is dissolved in hydrobromic acid at room temperature.[5] The previously prepared diazonium salt solution is then added to this mixture.[4]
-
Reaction and Work-up: The resulting mixture is heated to 60-65 °C and stirred for 2 hours.[5] After completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to yield the crude product.[5]
Caption: General workflow for the synthesis and purification of the title compound.
Purification and Characterization
Purification: The crude product from the synthesis can be purified using standard laboratory techniques. Column chromatography on silica gel is often effective. A typical eluent system would be a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system can be employed to obtain a high-purity solid.
Characterization: The identity and purity of the final product should be confirmed by a suite of analytical methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure and assess purity.
-
Mass Spectrometry: Provides confirmation of the molecular weight and fragmentation pattern.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Safety and Handling
Methyl 3-bromothiophene-2-carboxylate is classified as a hazardous substance and must be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Category | Code | Description | Reference |
|---|---|---|---|
| Signal Word | - | Warning | |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][6] |
| Skin Irritation | H315 | Causes skin irritation | [6] |
| Eye Irritation | H319 | Causes serious eye irritation | [6] |
| STOT SE | H335 | May cause respiratory irritation |[6] |
Precautionary Measures:
-
Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Some suppliers recommend storage in a freezer under -20°C in a dark, sealed container. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
Conclusion
Methyl 3-bromothiophene-2-carboxylate is a valuable and versatile chemical intermediate. Its well-defined properties and reactivity make it an essential component in the synthetic chemist's toolbox for creating complex molecules with significant applications in medicine, materials, and agriculture. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. Methyl 3-Bromothiophene-2-carboxylate [oakwoodchemical.com]
- 4. echemi.com [echemi.com]
- 5. METHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE | 26137-08-6 [amp.chemicalbook.com]
- 6. Methyl 2-bromothiophene-3-carboxylate | C6H5BrO2S | CID 53302196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
